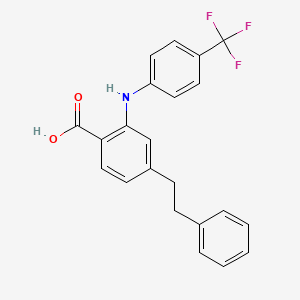![molecular formula C56H40N6 B13105100 N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13105100.png)
N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4,N4,N4’,N4’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’-biphenyl]-4,4’-diamine: is an organic compound that belongs to the class of pyridine-based ligands. It is known for its ability to form stable complexes with various metals due to its σ-donating and π-accepting properties . This compound is widely used in coordination chemistry and has applications in various fields such as catalysis, materials science, and electronics.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a one-step reaction involving 4,4’-bipyridine amine and 1,4-dibromobenzene . The reaction typically takes place under inert gas conditions and requires a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of N4,N4,N4’,N4’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’-biphenyl]-4,4’-diamine involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the pyridine groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions often require catalysts or specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives .
科学研究应用
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.
Biology: In biological research, the compound’s metal complexes are investigated for their potential as enzyme inhibitors or therapeutic agents .
Medicine: The compound and its derivatives are explored for their potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and selectivity .
Industry: In the industrial sector, the compound is used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) . Its ability to form stable metal complexes makes it valuable in the production of these high-performance materials.
作用机制
The mechanism by which N4,N4,N4’,N4’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects is primarily through its interaction with metal ions. The compound acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic or biological processes, depending on the specific metal and reaction conditions involved .
相似化合物的比较
- N1,N1,N4,N4-Tetrakis(4-(pyridin-4-yl)phenyl)benzene-1,4-diamine
- 1,4-Bis[bis(4-pyridinyl)amino]benzene
- N,N,N’,N’-Tetrakis(4-pyridyl)-1,4-phenylenediamine
Uniqueness: N4,N4,N4’,N4’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its specific structural arrangement, which allows for the formation of highly stable metal complexes. This stability is attributed to the presence of multiple pyridine groups that can effectively coordinate with metal ions. Additionally, the compound’s ability to participate in various chemical reactions makes it a versatile ligand in coordination chemistry .
属性
分子式 |
C56H40N6 |
|---|---|
分子量 |
797.0 g/mol |
IUPAC 名称 |
N,N-bis(4-pyridin-4-ylphenyl)-4-[4-(4-pyridin-4-yl-N-(4-pyridin-4-ylphenyl)anilino)phenyl]aniline |
InChI |
InChI=1S/C56H40N6/c1-13-51(61(53-17-5-43(6-18-53)47-25-33-57-34-26-47)54-19-7-44(8-20-54)48-27-35-58-36-28-48)14-2-41(1)42-3-15-52(16-4-42)62(55-21-9-45(10-22-55)49-29-37-59-38-30-49)56-23-11-46(12-24-56)50-31-39-60-40-32-50/h1-40H |
InChI 键 |
DAAJQAOBJZZWLH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=NC=C4)C5=CC=C(C=C5)C6=CC=NC=C6)N(C7=CC=C(C=C7)C8=CC=NC=C8)C9=CC=C(C=C9)C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


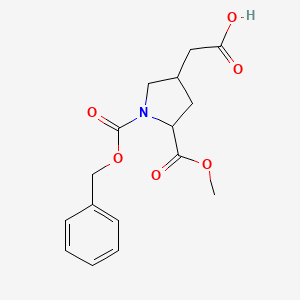
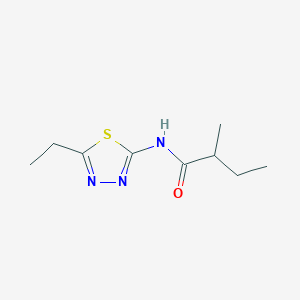
![5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol](/img/structure/B13105030.png)
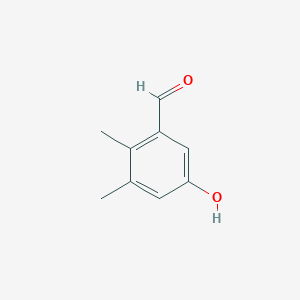
![7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol](/img/structure/B13105046.png)
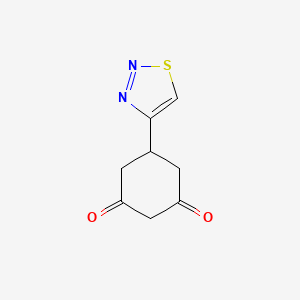
![1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13105066.png)
![3,3'-[Propane-1,3-diylbis(oxy)]dipropanenitrile](/img/structure/B13105069.png)
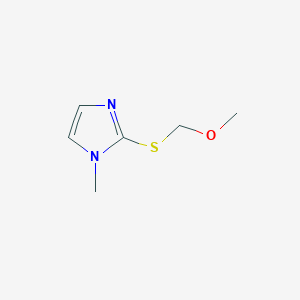
![Furo[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13105085.png)
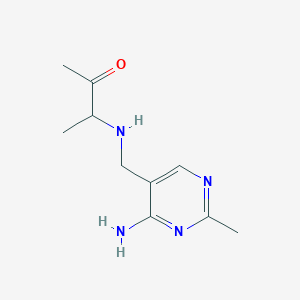
![6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13105097.png)
